Structural Uniqueness: Benzamide vs. Thiophene-2-Carboxamide Congener
CAS 1021227-64-4 differs from its closest commercially catalogued congener, N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide (CAS 1021266-19-2), by the substitution of the benzamide group with a thiophene-2-carboxamide. This alteration modifies hydrogen-bonding capacity, π-stacking geometry, and lipophilicity (cLogP ~2.8 for benzamide vs. ~3.1 for thiophene analog, predicted via SwissADME [1]). While no direct comparative bioassay data exist for these two compounds, SAR data from related indole-thiazole series indicate that such aryl carboxamide variations can cause >5-fold differences in target binding affinity [2].
| Evidence Dimension | Structural substitution and predicted cLogP |
|---|---|
| Target Compound Data | Benzamide substituent; predicted cLogP ~2.8 |
| Comparator Or Baseline | N-(4-(3-((2-(1H-indol-3-yl)ethyl)amino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide (CAS 1021266-19-2); predicted cLogP ~3.1 |
| Quantified Difference | ΔcLogP ≈ -0.3; distinct hydrogen-bond acceptor topology |
| Conditions | In silico prediction (SwissADME); no head-to-head in vitro data |
Why This Matters
The benzamide group provides different solubility and binding interaction profiles compared to the thiophene analog, which may be critical for target engagement in biochemical assays.
- [1] SwissADME. (2025). cLogP predictions for CAS 1021227-64-4 and CAS 1021266-19-2. Swiss Institute of Bioinformatics. Retrieved from internal prediction tool. View Source
- [2] Kumar, S., et al. (2016). Solvent-free synthesis of bacillamide analogues as novel cytotoxic and anti-inflammatory agents. European Journal of Medicinal Chemistry, 123, 718–726. View Source
